molecular formula C18H21N5O B6120575 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone

Cat. No. B6120575
M. Wt: 323.4 g/mol
InChI Key: MYWYFUNJLCOLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1990s and has since been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. This inhibition of NMDA receptor activation has been shown to have a range of effects on cellular signaling pathways and synaptic plasticity.
Biochemical and Physiological Effects:
2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to have a range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a process that is crucial for learning and memory. 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity, a process that can occur when NMDA receptors are overactivated.

Advantages and Limitations for Lab Experiments

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor. However, it also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research involving 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone, including the development of more potent and selective NMDA receptor antagonists, the investigation of the role of NMDA receptors in other neurological conditions, and the exploration of the potential therapeutic applications of NMDA receptor antagonists. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone and other NMDA receptor antagonists.

Synthesis Methods

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 2-amino-4,8-dimethylquinazoline with various reagents to form the desired pyrimidinone structure. While the synthesis of 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone is complex, it has been well-established and is widely used in research laboratories.

Scientific Research Applications

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone is primarily used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. NMDA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptors has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been used in a range of studies to investigate the role of NMDA receptors in these and other conditions.

properties

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-5-7-14-12(4)20-18(22-16(14)24)23-17-19-11(3)13-9-6-8-10(2)15(13)21-17/h6,8-9H,5,7H2,1-4H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWYFUNJLCOLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)NC2=NC3=C(C=CC=C3C(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4-ol

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